molecular formula C13H8FNO B6340886 2-Cyano-4-(2-fluorophenyl)phenol CAS No. 1214385-63-3

2-Cyano-4-(2-fluorophenyl)phenol

Cat. No.: B6340886
CAS No.: 1214385-63-3
M. Wt: 213.21 g/mol
InChI Key: JJCNQKOAIKHCLC-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-fluorophenyl)phenol is an aromatic compound with the molecular formula C13H8FNO This compound features a cyano group (-CN) and a fluorophenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-fluorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-Cyano-4-(2-fluorophenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano and fluorophenyl groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-(4-fluorophenyl)phenol: Similar structure but with the fluorine atom in a different position.

    4-Cyano-2-(2-fluorophenyl)phenol: Similar structure but with the cyano group in a different position.

Uniqueness

2-Cyano-4-(2-fluorophenyl)phenol is unique due to the specific positioning of the cyano and fluorophenyl groups on the phenol ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(2-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCNQKOAIKHCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673450
Record name 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214385-63-3
Record name 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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